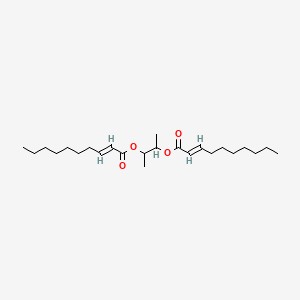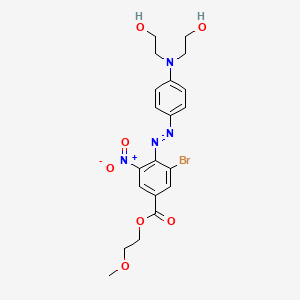
Harminic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Harminic acid is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its ability to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of harminic acid typically involves several synthetic routes. One common method is the hydrothermal carbonization method, which boasts several advantages, including relatively lower reaction temperature, shorter reaction time, higher carbonization yield, and reduced production of waste gases and liquids .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods are optimized to reduce costs and environmental impact while maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Harminic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Harminic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, this compound is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the production of various chemical products and materials .
Mécanisme D'action
The mechanism of action of harminic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For example, in biological systems, this compound may interact with enzymes or receptors, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Harminic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other organic acids and their derivatives, which may share some chemical properties but differ in their specific applications and effects. For example, compounds like boronic acid derivatives and humic substances have their own unique properties and uses, making them distinct from this compound .
Propriétés
Numéro CAS |
58795-15-6 |
|---|---|
Formule moléculaire |
C10H8N2O4 |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
7-methyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-4-7-5(2-3-11-4)6(9(13)14)8(12-7)10(15)16/h2-3,12H,1H3,(H,13,14)(H,15,16) |
Clé InChI |
KPYWCLUGLOZYCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC2=C1NC(=C2C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















